

Recommended working concentrations of BI-9321 trihydrochloride for cell culture.

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Compound of Interest

Compound Name: BI-9321 trihydrochloride

Cat. No.: B10817390

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Application Notes and Protocols: BI-9321 Trihydrochloride in Cell Culture For Researchers, Scientists, and Drug Development Professionals

BI-9321 trihydrochloride is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).^{[1][2][3][4]} It is a valuable tool for investigating the biological functions of NSD3 in various cellular processes, particularly in the context of cancer biology. These application notes provide recommended working concentrations and detailed protocols for the use of BI-9321 in cell culture experiments.

BI-9321 operates by targeting the methyl-lysine binding site of the NSD3-PWWP1 domain, thereby disrupting its interaction with histones.^{[1][5][6]} This mechanism has been shown to modulate gene expression, including the downregulation of the proto-oncogene Myc, leading to reduced cell proliferation in specific cancer cell lines.^{[1][5]}

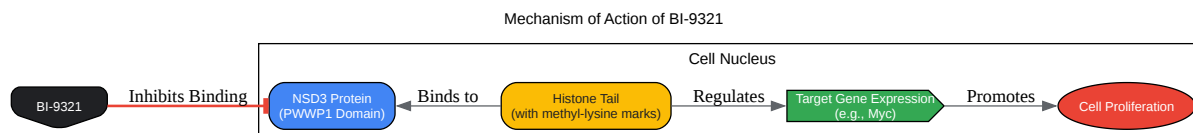
Quantitative Data Summary

The following table summarizes the recommended working concentrations of **BI-9321 trihydrochloride** for various in vitro and cellular assays based on currently available data.

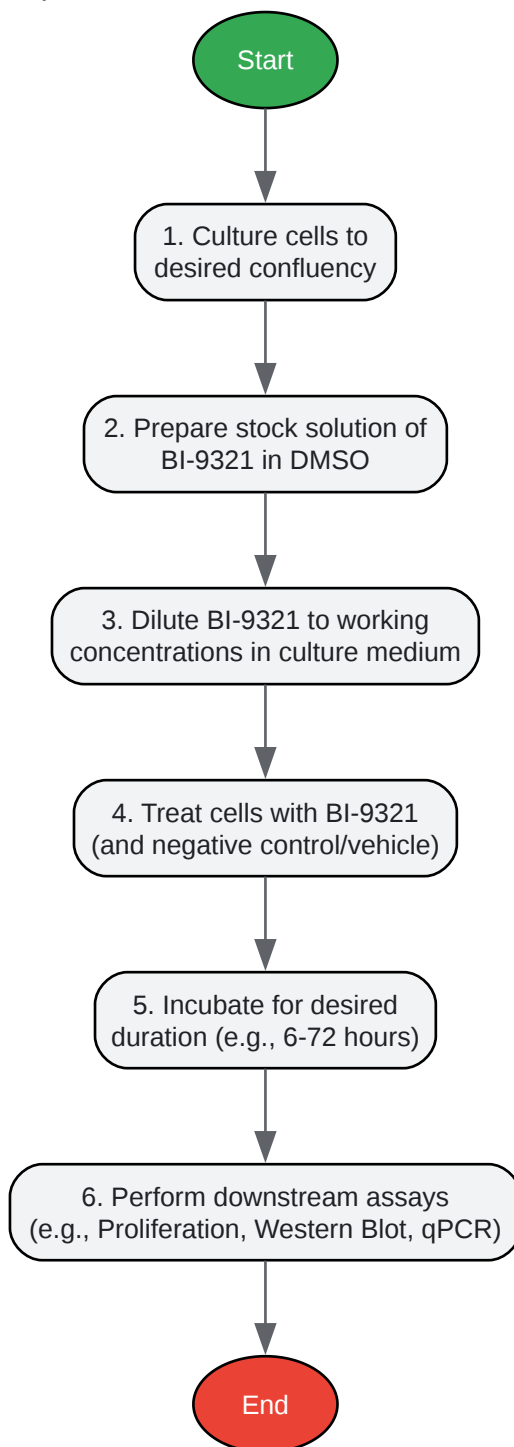
Parameter	Value	Cell Line(s)	Application	Source(s)
Binding Affinity (Kd)	166 nM	-	In vitro binding to NSD3-PWWP1	[1] [2] [3] [4] [7] [8]
Cellular Target Engagement	~1 μ M	U2OS	Disruption of NSD3-PWWP1 and histone interaction	[1] [5] [6]
IC50 (Histone Interaction)	1.2 μ M	U2OS	Disruption of histone interactions by NSD3-PWWP1	[1] [3] [4] [6] [7] [8]
IC50 (Antiproliferative)	0.139 μ M	MOLM-13	Cell growth inhibition (6-day treatment)	[1]
Recommended Dose Range	0.1 - 20 μ M	General	Cellular assays (in parallel with negative control)	[2]
General Cellular Use	Up to 10 μ M	General	Cellular assays	[9]

Signaling Pathway and Mechanism of Action

BI-9321 selectively binds to the PWWP1 domain of NSD3, preventing its recognition of histone marks. This inhibition disrupts the normal function of NSD3 in chromatin regulation and gene transcription, ultimately affecting downstream cellular processes like proliferation and gene expression.



General Experimental Workflow for BI-9321 Treatment

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